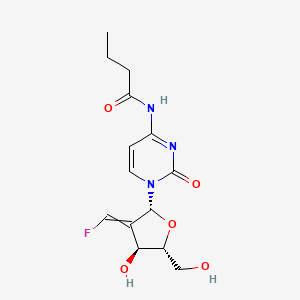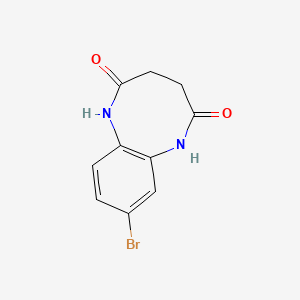
8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione is a heterocyclic compound that belongs to the class of benzodiazocines This compound is characterized by its unique structure, which includes a bromine atom at the 8th position and a fused benzodiazocine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione typically involves the bromination of 1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 8th position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions yield various substituted benzodiazocine derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Biological Studies: It is used in studying the interactions of brominated heterocycles with biological targets, providing insights into their mechanism of action.
Mécanisme D'action
The mechanism of action of 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione involves its interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the function of these biological molecules, leading to therapeutic effects such as anti-cancer activity . The exact pathways and targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
1,3,4,6-Tetrahydro-1,6-benzodiazocine-2,5-dione: The non-brominated parent compound.
8-Chloro-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione: A similar compound with a chlorine atom instead of bromine.
1,3,4,6-Tetrahydro-1,6-benzodiazocine-2,5-dione derivatives: Various derivatives with different substituents at the 8th position.
Uniqueness: The presence of the bromine atom at the 8th position in 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione imparts unique reactivity and biological activity compared to its non-brominated or differently substituted counterparts. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Propriétés
Numéro CAS |
651316-23-3 |
|---|---|
Formule moléculaire |
C10H9BrN2O2 |
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
8-bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione |
InChI |
InChI=1S/C10H9BrN2O2/c11-6-1-2-7-8(5-6)13-10(15)4-3-9(14)12-7/h1-2,5H,3-4H2,(H,12,14)(H,13,15) |
Clé InChI |
KLOABFFVZCYWHW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C(C=CC(=C2)Br)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



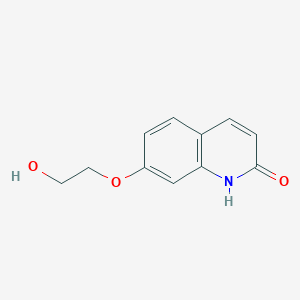
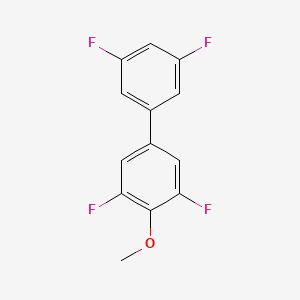

![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
![Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate](/img/structure/B12605702.png)
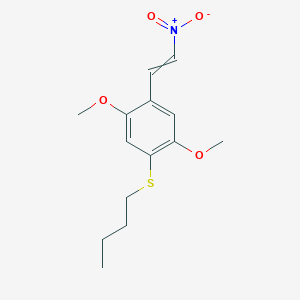
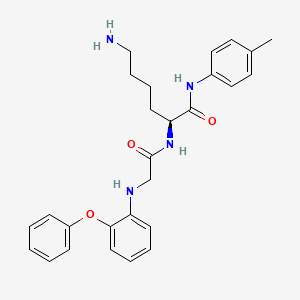
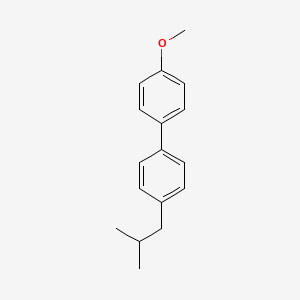
![{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone](/img/structure/B12605726.png)
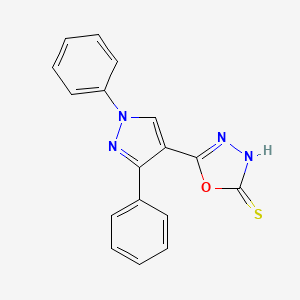
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12605730.png)

